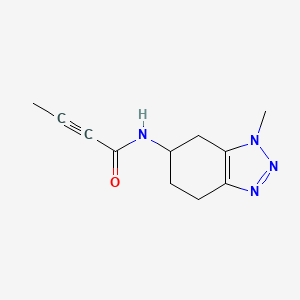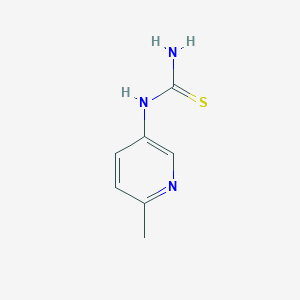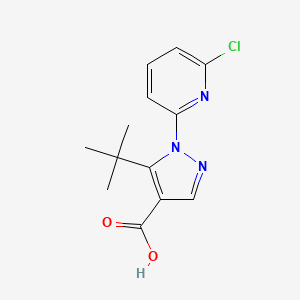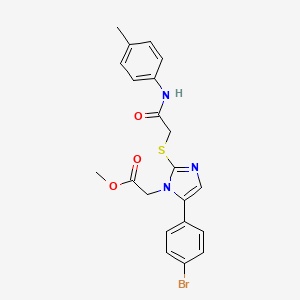
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide, also known as BTTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTTAA is a small molecule that is capable of selectively binding to copper ions, making it a useful tool for studying copper-dependent enzymes and processes.
Mecanismo De Acción
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide selectively binds to copper ions through the formation of a stable complex. The binding of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide to copper ions results in the displacement of other ligands, such as water molecules or amino acid residues, that are coordinated to the copper ion. This displacement can lead to changes in the conformation and activity of copper-dependent enzymes, providing insight into their function and regulation.
Biochemical and Physiological Effects:
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been shown to have minimal toxicity and does not affect the viability of cells or tissues. However, the binding of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide to copper ions can result in changes in the activity and function of copper-dependent enzymes. These changes can have downstream effects on cellular signaling pathways, gene expression, and metabolic processes. N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has several advantages as a research tool, including its high selectivity for copper ions, low toxicity, and ease of use. N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide can be used in a variety of experimental systems, including cell culture, animal models, and biochemical assays. However, there are also limitations to the use of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide. The binding of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide to copper ions can be affected by the presence of other metal ions, such as zinc or iron, which can compete for binding sites. Additionally, the effects of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide on copper-dependent enzymes can be complex and context-dependent, making it important to carefully interpret experimental results.
Direcciones Futuras
There are several future directions for research involving N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide. One area of interest is the development of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide derivatives with improved selectivity or affinity for copper ions. Additionally, N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide could be used to study the role of copper in other biological processes, such as immune function or lipid metabolism. Finally, N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide could be used in the development of new therapies for copper-related diseases, such as Wilson's disease or Menkes disease.
In conclusion, N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide is a small molecule with significant potential as a research tool in scientific research. Its selective binding to copper ions makes it a valuable tool for studying copper-dependent enzymes and processes. The synthesis method for N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been optimized to produce high yields and purity, and its low toxicity and ease of use make it a reliable tool for laboratory experiments. While there are limitations to its use, the future directions for research involving N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide are numerous, suggesting that its applications in scientific research will continue to expand.
Métodos De Síntesis
The synthesis of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide involves a multistep process that begins with the reaction of 3-methyl-4,5,6,7-tetrahydro-1H-benzotriazole with propargyl bromide to form the intermediate compound 3-methyl-4,5,6,7-tetrahydro-1H-benzotriazol-5-ylprop-2-yn-1-ol. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide. The synthesis method for N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been optimized to produce high yields and purity, making it a reliable tool for scientific research.
Aplicaciones Científicas De Investigación
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been extensively used in scientific research as a copper ion chelator. Copper-dependent enzymes play critical roles in various biological processes, including cellular respiration, iron metabolism, and neurotransmitter synthesis. By selectively binding to copper ions, N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide can be used to study the function and regulation of copper-dependent enzymes. N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been used to investigate the role of copper in the pathogenesis of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been used to study the effects of copper on cellular signaling pathways and gene expression.
Propiedades
IUPAC Name |
N-(3-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-4-11(16)12-8-5-6-9-10(7-8)15(2)14-13-9/h8H,5-7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDCJQDOOOLSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC2=C(C1)N(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2797289.png)

![2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2797294.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2797298.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2797301.png)
![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)






![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)